molecular formula C13H17Cl2NO2 B099788 Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester CAS No. 18583-88-5

Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester

Cat. No. B099788
CAS RN: 18583-88-5
M. Wt: 290.18 g/mol
InChI Key: RMYQWYZCXZASAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester, commonly known as BCNU, is a chemotherapy drug used to treat various types of cancer, including brain tumors, lymphoma, and multiple myeloma. BCNU is classified as an alkylating agent, which means it works by damaging the DNA of cancer cells, preventing them from dividing and growing. In

Mechanism Of Action

BCNU works by damaging the DNA of cancer cells, preventing them from dividing and growing. Specifically, BCNU alkylates the DNA at the N7 position of guanine, forming a covalent bond that prevents the DNA from replicating. This leads to cell death and tumor shrinkage.

Biochemical And Physiological Effects

BCNU has both biochemical and physiological effects on the body. Biochemically, BCNU causes DNA damage and cell death in cancer cells. Physiologically, BCNU can cause side effects such as nausea, vomiting, hair loss, and decreased blood cell counts. These side effects are due to the fact that BCNU can also damage healthy cells in the body.

Advantages And Limitations For Lab Experiments

One advantage of using BCNU in lab experiments is that it is a well-studied and established chemotherapy drug. This means that there is a wealth of information available on its mechanisms of action and effectiveness. However, one limitation of using BCNU in lab experiments is that it can be toxic to both cancer cells and healthy cells, which can make it difficult to study specific effects on cancer cells.

Future Directions

There are several future directions for research on BCNU. One area of interest is in developing new formulations of BCNU that can increase its effectiveness while minimizing its side effects. Another area of interest is in studying the mechanisms of resistance to BCNU in cancer cells, which could lead to new strategies for overcoming resistance. Finally, there is a need for more research on the long-term effects of BCNU treatment, particularly in survivors of childhood cancer who may be at increased risk for late effects.

Synthesis Methods

BCNU can be synthesized through the reaction of 1,2-dichloroethane with 1-methyl-1-nitrosourea in the presence of a base, followed by esterification with benzoic acid. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

BCNU has been extensively studied for its anti-cancer properties. It has been shown to be effective in treating various types of cancer, including brain tumors, lymphoma, and multiple myeloma. BCNU is often used in combination with other chemotherapy drugs to increase its effectiveness. In addition, BCNU has been used in research to study the mechanisms of cancer cell growth and division, as well as to develop new cancer treatments.

properties

CAS RN

18583-88-5

Product Name

Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

methyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate

InChI

InChI=1S/C13H17Cl2NO2/c1-10-3-4-11(13(17)18-2)9-12(10)16(7-5-14)8-6-15/h3-4,9H,5-8H2,1-2H3

InChI Key

RMYQWYZCXZASAT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl

Other CAS RN

18583-88-5

Origin of Product

United States

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